5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The molecule features two distinct benzyl groups: a 4-chlorobenzyl at position 1 and a 2-methoxybenzyl attached to the carboxamide nitrogen. This substitution pattern confers unique electronic and steric properties, influencing its biological activity, solubility, and metabolic stability. The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their versatility in targeting diverse biological pathways, including anticancer, antimicrobial, and immunomodulatory mechanisms .
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-5-3-2-4-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-6-8-14(19)9-7-12/h2-9H,10-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWCYULMDIQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Triazole Ring Formation via Click Chemistry
The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for 1,2,3-triazoles. This method ensures regioselective formation of the 1,4-disubstituted triazole :
| Reactants | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzyl azide + Alkynyl precursor | CuSO₄, Sodium ascorbate | t-BuOH/H₂O, RT, 12h | 60–75% |
Key intermediates include 4-chlorobenzyl azide and propiolic acid derivatives. The reaction proceeds under mild conditions, favoring high regioselectivity and functional group tolerance .
Acylation of the Amino Group
The primary amino group at position 5 undergoes acylation with acyl chlorides or anhydrides, forming substituted carboxamides :
| Acylating Agent | Solvent | Base | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | DCM | Et₃N | 5-Acetamido derivative | 85% |
| Benzoyl chloride | THF | Pyridine | 5-Benzamido derivative | 78% |
This reaction modifies solubility and bioactivity, critical for pharmaceutical applications .
Electrophilic Aromatic Substitution
The chlorobenzyl group participates in electrophilic substitution. Halogenation and nitration occur at the para position relative to the chlorine atom :
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 0°C, 2h | 4-Bromo derivative | 65% |
| Nitration | HNO₃/H₂SO₄ | 50°C, 4h | 4-Nitro derivative | 58% |
Oxidation and Metabolic Reactions
The chlorobenzyl group undergoes hepatic oxidation to form sulfoxides and hydroxylated metabolites, reducing bioactivity :
| Substrate | Enzyme System | Major Metabolite | Half-Life (min) |
|---|---|---|---|
| 5-Amino-1-(4-chlorobenzyl)-... | Mouse liver microsomes | Sulfoxide derivative | <10 |
Optimization studies show replacing the thiomethyl group with hydrophobic substituents (e.g., cyclopropyl) improves metabolic stability .
Hydrolysis of the Carboxamide Group
The carboxamide moiety hydrolyzes under acidic or basic conditions to form carboxylic acids :
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 1H-1,2,3-Triazole-4-carboxylic acid | 90% |
| Basic | NaOH, 80°C | Sodium carboxylate salt | 88% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the methoxybenzyl group:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O, 80°C | Biaryl derivative | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C | Aminated derivative | 65% |
Nucleophilic Substitution
The chlorine atom on the benzyl group undergoes substitution with nucleophiles:
| Nucleophile | Solvent | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF | 4-Methoxy derivative | 75% |
| Piperidine | THF | 4-Piperidinyl derivative | 68% |
Key Research Findings
- SAR Studies : Hydrophobic substituents at the para-position of the benzyl group enhance potency (e.g., cyclopropyl, −OCF₃) .
- Metabolic Stability : Oxidation at the benzyl position reduces activity, necessitating structural modifications for improved pharmacokinetics .
- Antifungal Activity : Analogues with electron-withdrawing groups exhibit EC₅₀ values <20 μg/mL against Phytophthora capsici .
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 4-chlorobenzyl group in the target compound may improve lipophilicity and membrane permeability compared to analogs with smaller substituents (e.g., carbamoylmethyl in Selwood et al.) .
Metabolic Stability: Unlike CAI, which undergoes rapid phase I metabolism to an inactive benzophenone metabolite (M1), the target compound’s 4-chlorobenzyl and 2-methoxybenzyl groups may resist cleavage, prolonging bioavailability .
Target Specificity :
- The carboxamide’s 2-methoxybenzyl moiety may enhance interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), a feature absent in compounds like ZIPSEY, which prioritize H-bonding .
Physicochemical and Crystallographic Comparisons
Table 2: Physical Properties and Structural Features
Key Observations:
- The target compound’s 2-methoxybenzyl group may reduce LogP compared to 4-fluorobenzyl analogs (), improving aqueous solubility.
- Crystallographic studies of related compounds (e.g., ZIPSEY) suggest that substituent positioning (ortho vs. para) significantly influences intermolecular interactions, which could impact stability and formulation .
Biological Activity
5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. The structure of this compound includes a triazole ring, an amino group, and various aromatic substituents that contribute to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Triazole Ring: A common pharmacophore in many bioactive compounds.
- Amino Group: Enhances solubility and may influence biological interactions.
- Chlorobenzyl and Methoxybenzyl Substituents: These groups may modulate the compound's affinity for biological targets.
Anticancer Properties
Research has indicated that compounds containing triazole rings exhibit significant anticancer activity. The specific compound under discussion has shown promising results in inhibiting tumor growth through various mechanisms:
- Kinase Inhibition: Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival. Molecular docking studies have been employed to elucidate the binding interactions with these kinases.
- Cell Cycle Arrest: In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:
- Fungal Inhibition: Similar triazole compounds have been documented to exhibit antifungal activity by inhibiting fungal cell wall synthesis .
- Bacterial Activity: The presence of halogen substituents may enhance the antibacterial properties by increasing membrane permeability or disrupting bacterial metabolic pathways.
The mechanism of action for this compound likely involves:
- Enzyme Binding: The triazole moiety can interact with various enzymes or receptors, modulating their activity.
- Signal Transduction Pathways: By influencing key signaling pathways involved in cell growth and apoptosis, the compound may exert its therapeutic effects.
Case Studies
Several studies have focused on the biological activity of similar triazole derivatives:
- Anticancer Studies: A related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxicity .
- Antimicrobial Efficacy: Another derivative showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential .
Comparative Analysis
The following table summarizes the biological activities of selected triazole derivatives compared to this compound:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-amino-1-(phenyl)-1H-1,2,3-triazole | Lacks halogen substituents | Anticancer properties |
| 5-amino-1-(bromobenzyl)-N-(phenyl)-triazole | Contains bromine | Antifungal activity |
| 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-triazole | Unique halogenated structure | Potential anticancer and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
